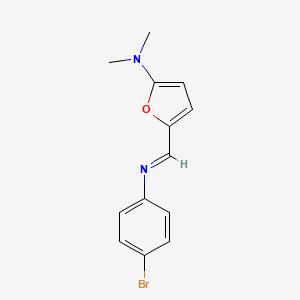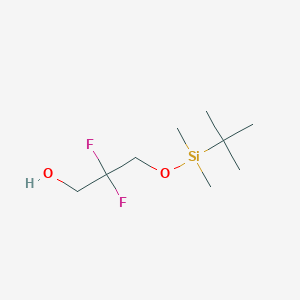
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of two fluorine atoms adds to its chemical stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group followed by the introduction of fluorine atoms. One common method starts with 1,3-propanediol, which is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the TBS-protected intermediate. This intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Substitution: Acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) are effective for deprotection.
Major Products Formed
Oxidation: Formation of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanal or 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of 2,2-difluoropropan-1-ol after deprotection.
Aplicaciones Científicas De Investigación
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol involves its reactivity due to the presence of the TBS protecting group and the difluoro moiety. The TBS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites. The difluoro group enhances the compound’s stability and reactivity, making it a useful intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Lacks the difluoro groups, making it less reactive in certain contexts.
2,2-Difluoropropan-1-ol: Does not have the TBS protecting group, leading to different reactivity and stability.
3-((tert-Butyldimethylsilyl)oxy)-2-fluoropropan-1-ol: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is unique due to the combination of the TBS protecting group and the difluoro moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H20F2O2Si |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H20F2O2Si/c1-8(2,3)14(4,5)13-7-9(10,11)6-12/h12H,6-7H2,1-5H3 |
Clave InChI |
UUUIKBCVTNOIGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

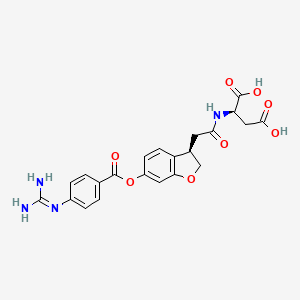
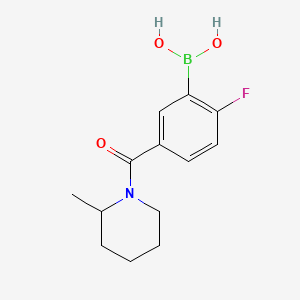
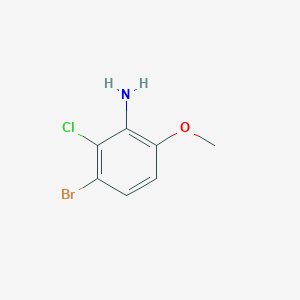
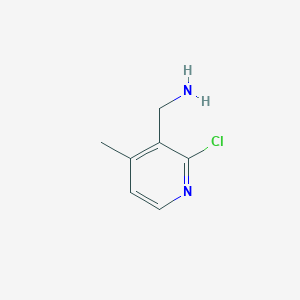
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
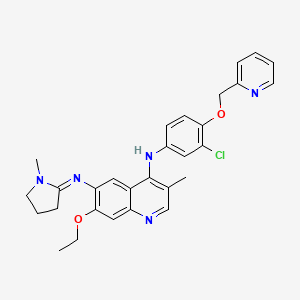
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
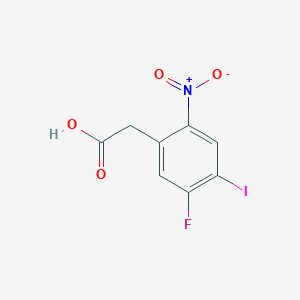
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
